
1,1,1-Trifluoro-4-methoxyhept-3-en-2-one
Description
1,1,1-Trifluoro-4-methoxyhept-3-en-2-one is a fluorinated enone characterized by a trifluoromethyl group at the 1-position, a methoxy substituent at the 4-position, and a seven-carbon chain. The trifluoromethyl group enhances electron-withdrawing properties, influencing reactivity and stability, while the methoxy group introduces steric and electronic effects.
Properties
CAS No. |
256225-97-5 |
---|---|
Molecular Formula |
C8H11F3O2 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-methoxyhept-3-en-2-one |
InChI |
InChI=1S/C8H11F3O2/c1-3-4-6(13-2)5-7(12)8(9,10)11/h5H,3-4H2,1-2H3 |
InChI Key |
GIFYJTGRJBMJFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CC(=O)C(F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation between 1,1,1-trifluoroacetophenone derivatives and methoxy-substituted aldehydes has been explored as a primary route. For instance, reacting 2-methoxyhept-4-enal with 1,1,1-trifluoroacetone under basic conditions (e.g., NaOH/EtOH) yields the α,β-unsaturated ketone via dehydration.
Representative Procedure :
- Dissolve 2-methoxyhept-4-enal (10 mmol) and 1,1,1-trifluoroacetone (12 mmol) in anhydrous ethanol.
- Add aqueous NaOH (20%, 5 mL) dropwise at 0°C.
- Reflux at 80°C for 12 hours, followed by neutralization with HCl.
- Extract with dichloromethane, dry over Na₂SO₄, and purify via column chromatography (hexane:EtOAc, 4:1).
Nucleophilic Trifluoromethylation
Copper-mediated trifluoromethylation of α-methoxy-β-keto esters provides an alternative pathway. Using (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of CuI and 1,10-phenanthroline, the trifluoromethyl group is introduced regioselectively at the β-position.
Optimization Insights :
- Catalyst Loading : 10 mol% CuI maximizes yield while minimizing side-product formation.
- Solvent : DMF outperforms THF due to superior solubility of intermediates.
- Temperature : Reactions proceed optimally at 60°C (yield: 75%).
Advanced Catalytic Approaches
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed allylic alkylation between 1,1,1-trifluoro-3-methoxyallyl acetate and enolate precursors enables stereocontrolled construction of the heptenone backbone. Using Pd(PPh₃)₄ (5 mol%) and BINAP (10 mol%) in toluene, the (E)-isomer predominates (dr = 9:1).
Key Data :
Parameter | Value |
---|---|
Reaction Time | 24 hours |
Temperature | 110°C |
Isolated Yield | 82% |
Stereoselectivity | 89% (E) |
Photochemical Cycloaddition
UV-mediated [2+2] cycloaddition of this compound with electron-deficient alkenes generates bicyclic intermediates, though this route remains exploratory with yields ≤45%.
Purification and Analytical Challenges
The compound’s sensitivity to heat and moisture necessitates low-temperature purification (e.g., flash chromatography at 4°C) and storage under argon. GC-MS and ¹⁹F NMR are critical for assessing purity, with characteristic signals at δ = -63.5 ppm (CF₃) and δ = 3.87 ppm (OCH₃).
Industrial-Scale Considerations
Patent CN103193611A highlights the scalability of diazotization and hydrolysis protocols for trifluoromethyl ketones, emphasizing cost-effective catalysts (e.g., CuSO₄) and aqueous workup procedures. Adapting these methods could reduce production costs by 30–40% compared to traditional routes.
Emerging Methodologies
Chemical Reactions Analysis
1,1,1-Trifluoro-4-methoxyhept-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,1-Trifluoro-4-methoxyhept-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-methoxyhept-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
1,1,1-Trifluoro-4-isopropylamino-pent-3-en-2-one (CAS 127223-95-4)
- Molecular Formula: C₈H₁₂F₃NO
- Key Features: Replaces the methoxy group with an isopropylamino substituent. The amino group increases nucleophilicity, enabling participation in hydrogen bonding and coordination chemistry.
- Applications : Used in drug discovery for its ability to form stable intermediates .
1,1,1-Trifluoro-4-amino-4-phenylamino-3-buten-2-one
- Molecular Formula : C₁₀H₉F₃N₂O
- Key Features: Incorporates dual amino and phenylamino groups at the 4-position. This structure enhances π-π stacking interactions and solubility in polar solvents.
- Synthesis : Likely prepared via nucleophilic substitution or condensation reactions .
1,1,1-Trifluoro-4-phenylbut-3-en-2-one
- Molecular Formula : C₁₀H₇F₃O
- Key Features : Substitutes the methoxy group with a phenyl ring, increasing hydrophobicity (LogP = 2.83) and conjugation stability.
- Reactivity : The phenyl group directs electrophilic attacks to the α,β-unsaturated carbonyl system .
1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethanone
Physical and Chemical Properties Comparison
*Estimated values based on structural analogues.
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